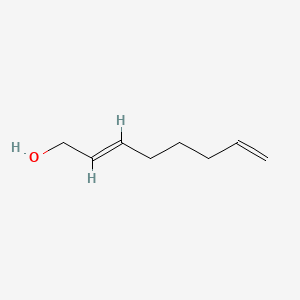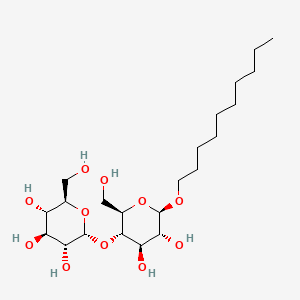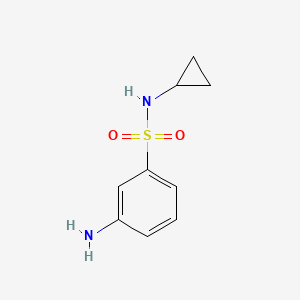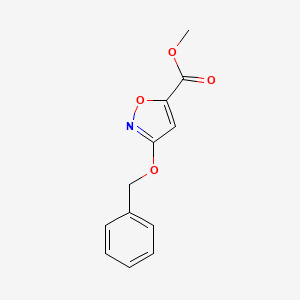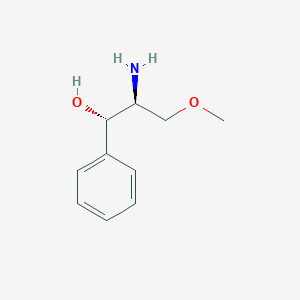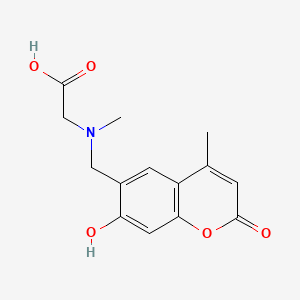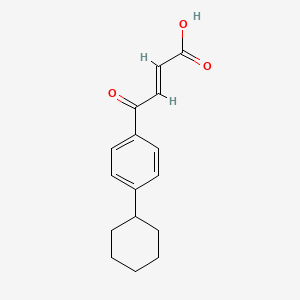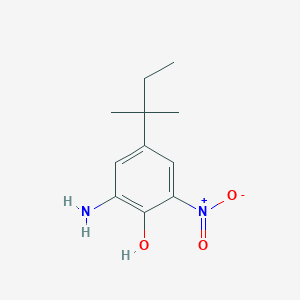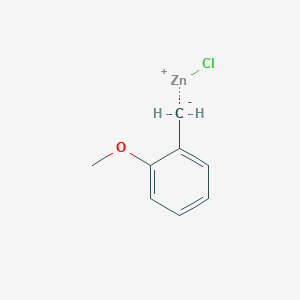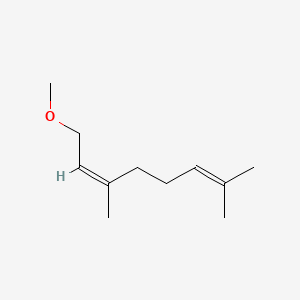
(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene
Descripción general
Descripción
(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, also known as myrcene, is a naturally occurring terpene found in various plants, including cannabis, hops, and mangoes. Myrcene has been studied extensively for its potential therapeutic properties and its role in the entourage effect of cannabis.
Mecanismo De Acción
Myrcene's mechanism of action is not fully understood, but it is believed to interact with the endocannabinoid system and other receptors in the body. Myrcene has been shown to enhance the effects of THC by increasing its bioavailability and crossing the blood-brain barrier more easily.
Efectos Bioquímicos Y Fisiológicos
Myrcene has been shown to have various biochemical and physiological effects in the body. Myrcene has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Myrcene has also been shown to have analgesic effects by activating the opioid receptors in the body. Myrcene has been shown to have sedative effects by enhancing the GABAergic neurotransmission in the brain. Myrcene has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Myrcene has various advantages and limitations for lab experiments. Myrcene is readily available and can be easily extracted from plant material. Myrcene is also relatively safe and has low toxicity. However, (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene's effects can be influenced by various factors, including the dosage, route of administration, and the presence of other compounds.
Direcciones Futuras
There are several future directions for (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene research. Myrcene's potential therapeutic properties need to be further explored through clinical trials. Myrcene's interactions with other compounds in the entourage effect of cannabis need to be studied further. Myrcene's potential as a natural preservative and flavoring agent needs to be explored further.
Conclusion
In conclusion, (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is a naturally occurring terpene with various potential therapeutic properties. Myrcene's mechanism of action is not fully understood, but it is believed to interact with the endocannabinoid system and other receptors in the body. Myrcene has various biochemical and physiological effects in the body, including anti-inflammatory, analgesic, sedative, and anxiolytic effects. Myrcene has advantages and limitations for lab experiments, and there are several future directions for (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene research.
Aplicaciones Científicas De Investigación
Myrcene has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, sedative, and anxiolytic effects. Myrcene has also been shown to have antimicrobial, antioxidant, and anticancer properties.
Propiedades
IUPAC Name |
(2Z)-1-methoxy-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJMJMPVWWWELJ-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883865 | |
| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene | |
CAS RN |
2565-83-5 | |
| Record name | (2Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1-methoxy-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



